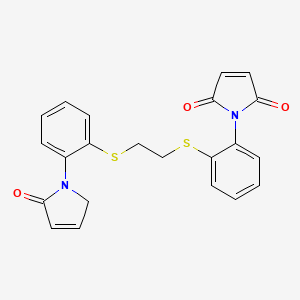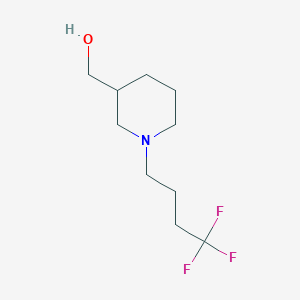![molecular formula C34H36NOP B14769810 (1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B14769810.png)
(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-(2’-(Dimethylamino)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide is a complex organic compound that belongs to the class of aminophosphine oxides. These compounds are known for their diverse chemical properties and applications in various fields, including catalysis, material science, and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-(2’-(Dimethylamino)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with a suitable precursor containing the binaphthyl moiety. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphine oxide, followed by the addition of the binaphthyl precursor .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction conditions such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-(2’-(Dimethylamino)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield higher oxidation state phosphine oxides, while substitution reactions produce various substituted phosphine oxides .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R)-(2’-(Dimethylamino)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in catalytic processes such as hydrogenation and cross-coupling reactions .
Biology and Medicine
Its ability to interact with biological targets through its phosphine oxide and dimethylamino groups makes it a valuable scaffold for developing new therapeutic agents .
Industry
In industry, the compound is used in the synthesis of advanced materials, including polymers and coatings. Its ability to act as a photoinitiator in polymerization reactions makes it useful in the production of hydrogels and other waterborne products .
Mécanisme D'action
The mechanism of action of (1R)-(2’-(Dimethylamino)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide involves its interaction with molecular targets through its phosphine oxide and dimethylamino groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine oxide: A simpler analog that lacks the binaphthyl moiety but shares similar chemical properties.
Triphenylphosphine oxide: Another related compound with three phenyl groups attached to the phosphorus atom.
Bis(diphenylphosphino)methane oxide: A compound with two diphenylphosphine oxide groups connected by a methylene bridge
Uniqueness
The uniqueness of (1R)-(2’-(Dimethylamino)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide lies in its chiral binaphthyl structure and the presence of both phosphine oxide and dimethylamino groups. This combination of features provides it with unique chemical reactivity and the ability to form stable complexes with a wide range of metal ions, making it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C34H36NOP |
|---|---|
Poids moléculaire |
505.6 g/mol |
Nom IUPAC |
1-(2-diphenylphosphoryl-5,6,7,8-tetrahydronaphthalen-1-yl)-N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C34H36NOP/c1-35(2)31-23-21-25-13-9-11-19-29(25)33(31)34-30-20-12-10-14-26(30)22-24-32(34)37(36,27-15-5-3-6-16-27)28-17-7-4-8-18-28/h3-8,15-18,21-24H,9-14,19-20H2,1-2H3 |
Clé InChI |
KVKHWKRMOZYYLY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C2=C(CCCC2)C=C1)C3=C(C=CC4=C3CCCC4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


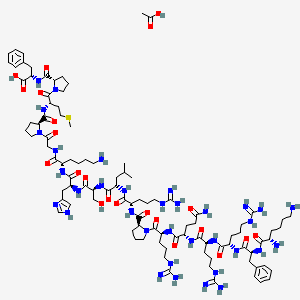
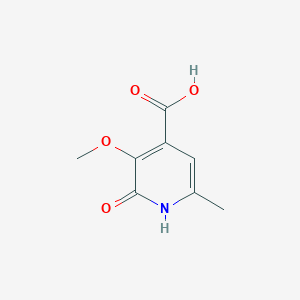

![4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde](/img/structure/B14769740.png)
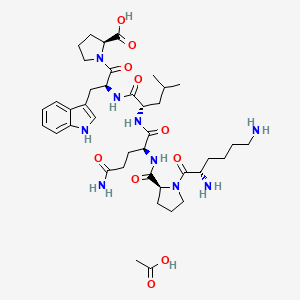
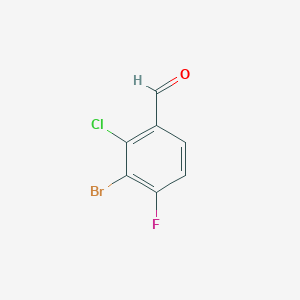
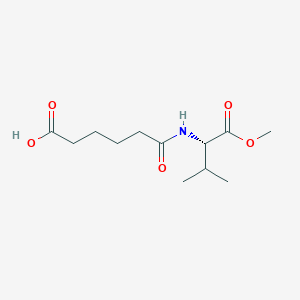
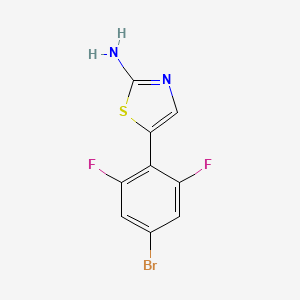
![3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid](/img/structure/B14769786.png)
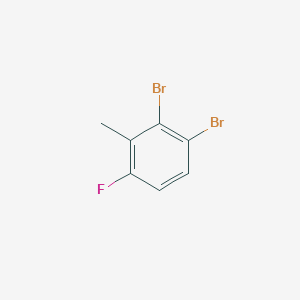
![benzyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate](/img/structure/B14769795.png)

